molecular formula C12H8BrN3 B14040616 2-Bromo-6-phenyl[1,2,4]triazolo[1,5-a]pyridine

2-Bromo-6-phenyl[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B14040616
M. Wt: 274.12 g/mol
InChI Key: GBHPYFUDBVNLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-phenyl[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold in the synthesis of various bioactive molecules.

Properties

Molecular Formula

C12H8BrN3

Molecular Weight

274.12 g/mol

IUPAC Name

2-bromo-6-phenyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C12H8BrN3/c13-12-14-11-7-6-10(8-16(11)15-12)9-4-2-1-3-5-9/h1-8H

InChI Key

GBHPYFUDBVNLPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=NC(=N3)Br)C=C2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-phenyl[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The triazole ring can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), manganese dioxide (MnO2), and iodine/potassium iodide (I2/KI) . Microwave irradiation is often used to accelerate these reactions and improve yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-6-phenyl[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The triazole ring can act as a bioisostere for various functional groups, allowing the compound to bind to enzymes and receptors with high affinity . This binding can inhibit the activity of enzymes or modulate receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-phenyl[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of the bromine atom, which can be substituted with various nucleophiles to create a wide range of derivatives. This versatility makes it a valuable scaffold in medicinal chemistry and material science .

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